Filanesib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIFVHCDONNPS-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385020-40-5 | |
| Record name | Filanesib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FILANESIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Target of Filanesib Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Filanesib hydrochloride (ARRY-520) is a potent and highly selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[3][4] By inhibiting KSP's ATPase activity, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in rapidly proliferating cancer cells.[1][2] This targeted mechanism of action makes Filanesib a promising therapeutic agent, particularly in hematological malignancies, and represents a distinct approach from traditional microtubule-targeting agents.[5][6]
The Molecular Target: Kinesin Spindle Protein (KSP/Eg5/KIF11)
KSP is a member of the kinesin-5 subfamily of motor proteins and plays a crucial role in the early stages of mitosis.[3][7] It functions as a homotetramer, crosslinking and sliding antiparallel microtubules apart. This action generates an outward force that pushes the duplicated centrosomes away from each other, a fundamental step in the formation of a bipolar spindle.[7] Inhibition of KSP disrupts this process, preventing centrosome separation and resulting in the collapse of the nascent spindle into a monoastral (monopolar) structure, where all chromosomes are arranged around a single spindle pole.[2][8] This aberrant formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptosis.[6]
Mechanism of Action of this compound
Filanesib is a non-competitive inhibitor of KSP.[9] Structural studies have revealed that Filanesib binds to an allosteric pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites.[5][10] This binding locks the KSP protein in a conformation that is unable to hydrolyze ATP effectively, thereby inhibiting its motor function.[10]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of Filanesib
| Assay Type | Target | Cell Line/System | IC50 / EC50 | Reference(s) |
| KSP ATPase Inhibition | Human KSP | Enzymatic Assay | 6 nM | [9] |
| Anti-proliferative Activity | Various | HCT116 (Colon) | 0.7 nM | [9] |
| Anti-proliferative Activity | Various | HeLa (Cervical) | 0.4 - 14.4 nM | [9] |
| Anti-proliferative Activity | Various | Multiple Myeloma Cell Lines | Potent Activity | [8] |
| G2/M Cell Cycle Arrest | Various | HeLa (Cervical) | 3.13 - 6.25 nM | [9] |
| G2/M Cell Cycle Arrest | Various | Hepatoblastoma Cells | 10 nM | [11] |
Table 2: Clinical Efficacy of Filanesib in Multiple Myeloma (Phase II Study)
| Treatment Group | Patient Population | Overall Response Rate (ORR) | Overall Survival (OS) | Reference(s) |
| Filanesib Monotherapy | Heavily pretreated, relapsed/refractory | 16% | 19.0 months | [12][13] |
| Filanesib + Dexamethasone | Refractory to lenalidomide, bortezomib, and dexamethasone | 15% | 10.7 months | [12][13] |
Experimental Protocols
KSP ATPase Activity Assay
This protocol is based on a generic colorimetric assay to measure inorganic phosphate (Pi) generated by KSP's ATPase activity.
Materials:
-
Recombinant human KSP protein
-
Paclitaxel-stabilized microtubules
-
This compound
-
Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM EGTA, 2 mM MgCl2, 1 mM DTT, 10 µM paclitaxel)
-
ATP
-
Phosphate detection reagent (e.g., malachite green-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, microtubules, and KSP protein.
-
Add the diluted Filanesib or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of, for example, 100 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the generated inorganic phosphate by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Filanesib concentration.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the effect of Filanesib on cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Filanesib or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Immunofluorescence Staining for Monopolar Spindles
This protocol describes the visualization of monopolar spindles induced by Filanesib.
Materials:
-
Cancer cell line cultured on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with an effective concentration of Filanesib (e.g., 10 nM) for a duration sufficient to induce mitotic arrest (e.g., 24 hours).
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in the blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using the mounting medium.
-
Visualize and quantify the percentage of cells with monopolar spindles using a fluorescence microscope.[8]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following Filanesib treatment.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of Filanesib for a defined period (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer by measuring the DNA content.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle.[11]
Signaling Pathways and Logical Relationships
KSP/Eg5 in Mitotic Spindle Formation
The following diagram illustrates the central role of KSP/Eg5 in establishing a bipolar spindle during mitosis.
Caption: Role of KSP/Eg5 in mitosis and its inhibition by Filanesib.
Experimental Workflow for Assessing Filanesib Activity
This diagram outlines the logical flow of experiments to characterize the effects of Filanesib.
Caption: Experimental workflow for characterizing Filanesib's activity.
References
- 1. Structure of Microtubule-Trapped Human Kinesin-5 and Its Mechanism of Inhibition Revealed Using Cryoelectron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Mechanisms that Control Mitotic Kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
The Discovery and Development of Filanesib Hydrochloride: A Technical Guide
An In-depth Analysis of a Novel Kinesin Spindle Protein Inhibitor for Cancer Therapy
This technical guide provides a comprehensive overview of the discovery and development timeline of Filanesib hydrochloride (ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP). It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical journey of this targeted anticancer agent.
Introduction to Filanesib and its Target: Kinesin Spindle Protein (KSP)
Filanesib is a small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[2] By inhibiting KSP, Filanesib disrupts the separation of centrosomes, leading to the formation of monopolar spindles, which in turn triggers mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[2][3] This targeted mechanism of action offered the promise of a therapeutic window, potentially sparing non-dividing healthy cells and avoiding the neurotoxicity often associated with other anti-mitotic agents like taxanes.[3]
Discovery and Preclinical Development Timeline
While the precise initial synthesis date is not publicly detailed, the development of Filanesib by Array BioPharma became evident through scientific publications starting in 2009.
Key Preclinical Milestones:
-
Early 2000s (Presumed Discovery Phase): Based on the timeline of similar drug discovery programs, the initial identification of the chemical scaffold and optimization of the lead compound likely occurred in the early to mid-2000s. This would have involved high-throughput screening and medicinal chemistry efforts to identify potent and selective KSP inhibitors.[4]
-
2009: First Major Publications: Two significant in vitro studies were published, demonstrating the potential of Filanesib. One study highlighted its anti-tumor activity in epithelial ovarian cancer cells, noting it did not induce pro-tumor effects seen with paclitaxel. The other study detailed its ability to potently induce cell cycle block and apoptosis in acute myeloid leukemia (AML) cells via the mitochondrial pathway.[5]
-
Preclinical Proof-of-Concept: In vivo studies in various xenograft models demonstrated significant anti-tumor activity, with partial or complete responses observed in the majority of models tested.[3] Hematological tumors were found to be particularly sensitive.[3]
Preclinical Quantitative Data
The preclinical development phase generated crucial data on the potency and selectivity of Filanesib.
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| KSP ATPase Inhibition (IC50) | 6 nM | Human KSP enzymatic assay | [6] |
| Anti-proliferative Activity (EC50) | 0.4 - 14.4 nM | Broad range of human and rodent tumor cell lines | [6] |
| In Vivo Efficacy | Complete tumor elimination | RPMI-8226 multiple myeloma, HL-60 & MV4-11 AML mouse xenograft models (at 20 mg/kg/day) | [1] |
Clinical Development Timeline
The clinical development of Filanesib focused primarily on hematological malignancies, particularly multiple myeloma and acute myeloid leukemia.
Key Clinical Milestones:
-
March 2009: Enrollment begins for the first-in-human Phase 1/2 study (NCT00821249) in patients with relapsed/refractory multiple myeloma.[7]
-
2012: A clinical trial in patients with advanced myeloid leukemias was halted due to a relative lack of clinical activity.[5]
-
December 2013: Phase 2 results presented at the American Society of Hematology (ASH) annual meeting showed a 16% overall response rate in heavily pretreated multiple myeloma patients.[8]
-
2015: A first-in-human Phase 1 study in advanced solid tumors was published, establishing the maximum tolerated dose (MTD).[9]
-
2017: Publication of the Phase 1/2 study in multiple myeloma, detailing safety, efficacy, and the identification of α1-acid glycoprotein (AAG) as a potential biomarker of response.[8]
-
2021: Final analysis of a Phase 1 trial of Filanesib in combination with bortezomib and dexamethasone was published, showing encouraging activity, particularly in patients with specific cytogenetic abnormalities.[10]
Clinical Trial Data
Clinical trials provided essential information on the safety, pharmacokinetics, and efficacy of Filanesib in patients.
Table 1: Phase 1 Dose-Escalation and MTD in Solid Tumors
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Day 1 of a 21-day cycle | 2.50 mg/m²/cycle | Neutropenia | [9] |
| Days 1 & 2 of a 14-day cycle | 2.50 mg/m²/cycle | Neutropenia | [9] |
| Days 1 & 2 of a 14-day cycle with prophylactic filgrastim | 3.20 mg/m²/cycle | Not specified | [9] |
Table 2: Phase 2 Efficacy in Relapsed/Refractory Multiple Myeloma (NCT00821249)
| Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) | Patient Population | Reference |
| Filanesib Monotherapy | 16% | 19.0 months | Prior bortezomib and immunomodulatory agent treatment | [8] |
| Filanesib + Dexamethasone | 15% | 10.7 months | Refractory to lenalidomide, bortezomib, and dexamethasone | [8] |
Table 3: Pharmacokinetic Parameters of Filanesib
| Parameter | Value | Patient Population | Reference |
| Half-life (t½) | ~70 hours | Advanced solid tumors | [9] |
| Exposure | Dose-proportional increases | Advanced solid tumors | [9] |
Experimental Protocols
Detailed experimental protocols are essential for understanding the data generated during the development of Filanesib. Below are generalized protocols based on the available literature.
KSP ATPase Inhibition Assay (Generalized)
This assay measures the ability of a compound to inhibit the ATPase activity of the KSP motor protein, which is essential for its function.
-
Reagents: Recombinant human KSP enzyme, microtubules, ATP, a phosphate detection reagent (e.g., malachite green), and test compound (Filanesib).
-
Procedure:
-
KSP enzyme is incubated with microtubules in an assay buffer.
-
Serial dilutions of Filanesib are added to the enzyme/microtubule mixture.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of inorganic phosphate released is measured using a phosphate detection reagent and a spectrophotometer.
-
-
Data Analysis: The concentration of Filanesib that inhibits 50% of the KSP ATPase activity (IC50) is calculated from a dose-response curve.
Cell Cycle Analysis by Flow Cytometry (Generalized)
This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a compound.
-
Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with various concentrations of Filanesib or vehicle control for a specified duration.
-
Cell Staining:
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI.
-
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting histograms of DNA content are analyzed to quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]
In Vivo Xenograft Tumor Model (Generalized)
These models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Filanesib or a vehicle control is administered according to a defined schedule and route (e.g., intravenous or intraperitoneal).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed.
-
Data Analysis: The change in tumor volume over time is compared between the treated and control groups to determine the anti-tumor efficacy of the compound.
Visualizations
The following diagrams illustrate key concepts in the development and mechanism of action of Filanesib.
Caption: Mechanism of action of Filanesib.
Caption: Filanesib drug development workflow.
Conclusion
The development of this compound represents a targeted approach to cancer therapy by specifically inhibiting the KSP motor protein. While it demonstrated promising preclinical activity and manageable safety in early clinical trials, its development has faced challenges, including limited efficacy in some cancer types and the emergence of other novel therapies. The identification of the biomarker AAG highlights the importance of patient selection in targeted therapy. The journey of Filanesib provides valuable insights into the development of KSP inhibitors and the broader field of anti-mitotic cancer drugs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Filanesib Hydrochloride: Chemical Structure and Properties
Filanesib hydrochloride, also known as ARRY-520, is a potent and highly selective small-molecule inhibitor of the kinesin spindle protein (KSP), which has been investigated for its potential as an antineoplastic agent, particularly in the treatment of multiple myeloma.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and a summary of key experimental findings for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of Filanesib. It is a synthetic compound belonging to the class of organic compounds known as phenylbutylamines.[4] The chemical and physical properties are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | [5] |
| Synonyms | ARRY-520 hydrochloride, this compound [USAN] | [5] |
| CAS Number | 1385020-40-5 | [5] |
| Molecular Formula | C₂₀H₂₃ClF₂N₄O₂S | [5][6] |
| Molecular Weight | 456.94 g/mol | [7] |
| SMILES | CN(C(=O)N1--INVALID-LINK--(CCCN)C3=CC=CC=C3)OC.Cl | [5] |
| InChI Key | CTAIFVHCDONNPS-BDQAORGHSA-N | [4][5][8] |
Table 1: Chemical Identifiers and Properties of this compound.
Solubility
This compound exhibits the following solubility characteristics:
| Solvent | Solubility | Concentration (Molar) | Source(s) |
| DMSO | 84 mg/mL | 183.83 mM | [9] |
| DMSO | 91 mg/mL | 199.15 mM | [9] |
Table 2: Solubility of this compound. Note: The use of fresh DMSO is recommended as moisture can reduce solubility.[9]
Mechanism of Action
Filanesib is a potent, selective, and noncompetitive inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[10][11] KSP is an ATP-dependent microtubule motor protein crucial for the formation of bipolar spindles during the early stages of mitosis.[3][10] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles.[4][10] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[10][12]
A key advantage of targeting KSP is its specific role in mitosis. Unlike tubulin-targeting agents (e.g., taxanes), KSP is not involved in postmitotic processes like neuronal transport.[10] This specificity means Filanesib is not associated with the peripheral neuropathy commonly observed with other antimitotic agents.[10]
Preclinical and Clinical Efficacy
Filanesib has demonstrated significant anti-proliferative activity in a wide range of preclinical models and has been evaluated in several clinical trials.
In Vitro Activity
Filanesib shows subnanomolar potency in both enzymatic and cellular assays.[4] It is effective against a broad spectrum of human tumor cell lines, including leukemias and solid tumors.[11]
| Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ | Source(s) |
| Enzymatic Assay | Human KSP | IC₅₀: 6 nM | [13][11][12] |
| Cell Proliferation | Various human and rodent tumor cell lines | EC₅₀: 0.4 nM - 14.4 nM | [11] |
| Cell Proliferation | HCT-15 (Colon) | EC₅₀: 3.7 nM | [14] |
| Cell Proliferation | NCI/ADR-RES (Ovarian, drug-resistant) | EC₅₀: 14 nM | [14] |
| Cell Proliferation | K562/ADR (Leukemia, drug-resistant) | EC₅₀: 4.2 nM | [14] |
| Cell Proliferation | Type II EOC (Epithelial Ovarian Cancer) | GI₅₀: 0.0015 µM (1.5 nM) | [14] |
Table 3: In Vitro Potency of Filanesib.
Clinical Trials
Filanesib has been evaluated in Phase 1 and 2 clinical trials, primarily in patients with advanced solid tumors and relapsed/refractory multiple myeloma.[2][15]
| Trial Phase | Patient Population | Treatment Regimen | Key Findings | Source(s) |
| Phase 1 | Advanced Solid Tumors | Filanesib monotherapy (1-hr IV infusion) | MTD: 2.50 mg/m²/cycle. DLTs: primarily neutropenia. No neurotoxicity observed. Evidence of KSP inhibition in patient biopsies. | [15] |
| Phase 1/2 | Relapsed/Refractory Multiple Myeloma | Filanesib monotherapy | MTD: 1.50 mg/m²/day (Days 1 & 2 of 14-day cycles) with filgrastim support. Overall Response Rate (ORR): 16%. | [2][3][16] |
| Phase 2 | Relapsed/Refractory Multiple Myeloma | Filanesib + Dexamethasone | ORR: 15%. Responders correlated with low baseline levels of α1-acid glycoprotein (AAG). | [2][17] |
| Phase 1/2 | Relapsed/Refractory Multiple Myeloma | Filanesib + Bortezomib + Dexamethasone | ORR: 43%. Favorable safety profile. Encouraging activity in patients with 1q21 gain and t(11;14). | [16] |
Table 4: Summary of Key Clinical Trial Data for Filanesib.
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and building upon scientific findings. The following sections outline the methodologies used in key studies of Filanesib.
KSP Inhibition Assay (IC₅₀ Determination)
While the specific proprietary assay details are not fully public, a representative KSP inhibition assay generally involves the following steps:
-
Reagents: Recombinant human KSP motor domain, microtubules, ATP, and a phosphate detection agent (e.g., malachite green).
-
Procedure:
-
KSP enzyme is incubated with varying concentrations of Filanesib in a microplate.
-
Microtubules are added to the mixture.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The plate is incubated to allow for ATP hydrolysis by KSP.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using a colorimetric agent.
-
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration, and the IC₅₀ value is determined using a standard dose-response curve fitting model.
Cell Proliferation Assay (EC₅₀ Determination)
The anti-proliferative effects of Filanesib are typically measured using a cell viability assay such as the MTT or CellTiter-Glo assay.
-
Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of Filanesib for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Example):
-
MTT reagent is added to each well and incubated, allowing viable cells to convert the tetrazolium salt into formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Absorbance values are normalized to untreated controls, and the EC₅₀ is calculated by plotting the percentage of cell viability against the drug concentration.
Clinical Trial Methodology (Phase 1/2 Study in Multiple Myeloma - NCT00821249)
This open-label study was designed to assess the safety, tolerability, and efficacy of Filanesib.[2]
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received prior therapies.[2]
-
Phase 1 (Dose Escalation):
-
A standard 3+3 dose-escalation design was used to determine the Maximum Tolerated Dose (MTD).[15]
-
Filanesib was administered as an IV infusion on Days 1 and 2 of a 14-day cycle.[2]
-
Dose-limiting toxicities (DLTs), such as febrile neutropenia, were monitored. Prophylactic filgrastim was incorporated to manage neutropenia.[2]
-
-
Phase 2 (Expansion Cohorts):
-
Patients were enrolled into cohorts to receive Filanesib at the MTD, either as a single agent or in combination with low-dose dexamethasone.[2]
-
The primary endpoint was the Overall Response Rate (ORR), assessed using standard criteria for multiple myeloma.
-
-
Pharmacokinetics and Biomarker Analysis:
References
- 1. Filanesib - Wikipedia [en.wikipedia.org]
- 2. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C20H23ClF2N4O2S | CID 72942033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound: this compound (CHEMBL3544920) - ChEMBL [ebi.ac.uk]
- 7. GSRS [precision.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 15. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
The Pharmacodynamics of Filanesib Hydrochloride: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of Filanesib hydrochloride (ARRY-520), a selective inhibitor of the kinesin spindle protein (KSP), in various cancer cell lines. Filanesib has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of hematological and solid tumor models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts in oncology.
Core Mechanism of Action
Filanesib is a potent and selective, noncompetitive inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[3][4] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles.[3][4] This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing a prolonged arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This sustained mitotic arrest ultimately triggers apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[2]
Quantitative Analysis of Filanesib Activity
Filanesib exhibits potent cytotoxic and anti-proliferative effects across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50), effective concentration (EC50), and growth inhibition (GI50) values are summarized below.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | IC50 | 0.7 | [2] |
| HCT-15 | Colorectal Adenocarcinoma | EC50 | 3.7 | [1] |
| NCI/ADR-RES | Ovarian Cancer (Drug-Resistant) | EC50 | 14 | [1] |
| K562/ADR | Chronic Myelogenous Leukemia (Drug-Resistant) | EC50 | 4.2 | [1] |
| HeLa | Cervical Cancer | EC50 (Apoptosis) | 0.001 - 0.1 | [2] |
| Type II EOC | Epithelial Ovarian Cancer | GI50 (48h) | 1.5 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | - | Induces G2/M arrest at 1 nM | [1] |
Note: The sensitivity of different cancer cell lines to Filanesib can vary. For instance, multiple myeloma cell lines with higher basal expression levels of the pro-apoptotic protein BAX have shown increased sensitivity to Filanesib.[3]
Key Signaling Pathways
Filanesib's induction of apoptosis is primarily mediated through the intrinsic mitochondrial pathway. A critical aspect of this process is the interplay between the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein BAX.[3]
Caption: Filanesib-induced signaling pathway leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of Filanesib.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Filanesib on cancer cell lines.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following Filanesib treatment.
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with Filanesib at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-negative cells: Live cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle after Filanesib treatment.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with Filanesib and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as Mcl-1 and BAX, following Filanesib treatment.
Methodology:
-
Protein Extraction: Treat cells with Filanesib, harvest them, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Mcl-1, anti-BAX) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising anti-cancer agent that effectively targets the kinesin spindle protein, leading to mitotic arrest and apoptosis in a variety of cancer cell lines. This guide provides a comprehensive overview of its pharmacodynamics, offering valuable data and methodologies for researchers in the field of oncology. Further investigation into the intricate signaling pathways and potential resistance mechanisms will be crucial for the successful clinical development and application of Filanesib and other KSP inhibitors.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 4. mdpi.com [mdpi.com]
A Deep Dive into Filanesib Hydrochloride: Unraveling its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Filanesib hydrochloride (formerly ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP), and its profound effects on cell cycle progression. By elucidating the intricate signaling pathways and cellular consequences of KSP inhibition, this document serves as a critical resource for researchers and clinicians working on novel anti-cancer therapeutics.
Core Mechanism of Action: Inducing Mitotic Arrest
This compound targets KSP (also known as Eg5 or KIF11), a motor protein essential for the establishment of a bipolar mitotic spindle during cell division.[1][2] KSP is responsible for pushing the two centrosomes apart, a critical step for proper chromosome segregation.[3] By non-competitively inhibiting the ATPase activity of KSP, Filanesib prevents this centrosome separation, leading to the formation of aberrant monopolar spindles.[3][4] This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][5] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[4][6]
Quantitative Analysis of Filanesib's Potency and Cellular Effects
The efficacy of Filanesib has been quantified across various cancer cell lines, demonstrating its potent anti-proliferative and pro-apoptotic activities. The following tables summarize key quantitative data from preclinical studies.
| Parameter | Value | Context | Reference |
| IC₅₀ (Human KSP) | 6 nM | In vitro ATPase activity assay | [4] |
| EC₅₀ (Anti-proliferative) | 0.4 nM - 14.4 nM | Broad range of human and rodent tumor cell lines | [4] |
| GI₅₀ (Type II EOC cells) | 0.0015 µM (48 hours) | Ovarian cancer cell lines | [7] |
Table 1: In Vitro Potency of this compound
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| HeLa | 3.13-6.25 nM (44 hours) | Dose-dependent accumulation of cells in G2/M phase | [4] |
| Multiple Myeloma (MM.1S) | Monotherapy (48 hours) | 49% of cells in S and G2/M phases (compared to 36% in control) | [1][8] |
| Multiple Myeloma (MM.1S) | Combination with Pomalidomide + Dexamethasone (48 hours) | 44% of cells in G2/M arrest | [1] |
| OCI-AML3 | 1 nM (24 hours) | Substantial G2/M cell cycle block | [7] |
Table 2: Effect of Filanesib on Cell Cycle Distribution
| Cell Line | Treatment | Effect on Apoptosis | Reference |
| HeLa | 0.001-0.1 nM (36 hours) | Dose-dependent induction of apoptosis | [4] |
| Multiple Myeloma (MM.1S) | Monotherapy | 58% of apoptotic cells were in G2/M phase | [1][8] |
| Multiple Myeloma (MM.1S) | Combination with Pomalidomide + Dexamethasone | 88% of apoptotic cells were in proliferative phases (G2/M) | [1][8] |
Table 3: Induction of Apoptosis by Filanesib
Experimental Protocols
To facilitate the replication and further investigation of Filanesib's effects, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of Filanesib.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MM.1S) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[9]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).[9]
-
Viability Assessment: Utilize a CellTiter-Glo Luminescent Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells.[9]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle following Filanesib treatment.
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of Filanesib for the appropriate time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye such as propidium iodide (PI) or Draq5.[1] Draq5 can be used for simultaneous analysis of cell cycle and apoptosis with Annexin-V.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G1, S, and G2/M phases.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Assay by Annexin-V Staining
Objective: To detect and quantify apoptosis induced by Filanesib.
Protocol:
-
Cell Treatment: Treat cells with Filanesib as described above.
-
Staining: Harvest the cells and resuspend them in Annexin-V binding buffer. Add fluorescently labeled Annexin-V and a viability dye (e.g., PI or 7-AAD).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin-V positive cells are undergoing apoptosis.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin-V positive) and distinguish between early (PI/7-AAD negative) and late (PI/7-AAD positive) apoptotic cells.
Western Blot Analysis
Objective: To analyze the expression levels of key cell cycle and apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with Filanesib, harvest, and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Histone H3, PARP, BAX, MCL-1).[1]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Molecular Cascade and Experimental Design
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the signaling pathway affected by Filanesib and a typical experimental workflow.
Caption: Signaling pathway of Filanesib-induced mitotic arrest.
Caption: General experimental workflow for studying Filanesib's effects.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the dependency of cancer cells on proper mitotic progression. Its potent inhibition of KSP leads to a cascade of events culminating in G2/M arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the clinical applications and potential combination therapies involving Filanesib. A thorough understanding of its mechanism of action is paramount for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this innovative anti-cancer agent.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study for patients who may be refractory to Velcade or Revlimid: A KSP Inhibitor - HealthTree for Multiple Myeloma [healthtree.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Filanesib Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filanesib hydrochloride (also known as ARRY-520) is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a crucial motor protein for establishing a bipolar spindle during mitosis.[3][4] Inhibition of KSP by Filanesib leads to the formation of monopolar spindles, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in proliferating cancer cells.[1][3][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound is a noncompetitive inhibitor of the human KSP. By binding to an allosteric site on the KSP motor domain, it prevents the protein from carrying out its essential function in separating centrosomes during the early stages of mitosis.[2][5] This disruption of the mitotic spindle apparatus activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][4] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 / EC50 | Reference |
| KSP Enzymatic Assay | - | 6 nM | [2] |
| Cell Proliferation | HCT116 | Not Specified | [2] |
| Cell Proliferation | Wide range of human and rodent tumor cell lines | 0.4 nM - 14.4 nM | [2] |
Table 2: Cellular Effects of this compound
| Effect | Cell Line | Concentration | Duration | Result | Reference |
| G2/M Arrest | HeLa | 3.13 - 6.25 nM | 44 hours | Dose-dependent increase in G2/M population | [2] |
| Apoptosis | HeLa | 0.001 - 0.1 nM | 36 hours | Dose-dependent induction of apoptosis | [2] |
| Cytotoxicity | Type II EOC cells | 0.003 - 3 µM | 24 - 48 hours | Time-dependent decrease in cell viability | [2] |
| Caspase-2 Activation | Not Specified | 3 µM | 6 - 24 hours | Time-dependent activation of caspase-2 | [2] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of Filanesib on the proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Filanesib dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Caption: Workflow for the MTS cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for determining the effect of Filanesib on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by Filanesib.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Filanesib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell Viability Assay with Filanesib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Filanesib hydrochloride in cell viability assays. Detailed protocols, data interpretation, and visualization of key pathways are included to facilitate research and development efforts in oncology.
Introduction
This compound (ARRY-520) is a potent and selective small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle and the proper segregation of chromosomes during mitosis.[1][4] By inhibiting KSP, Filanesib disrupts mitotic spindle formation, leading to cell cycle arrest in mitosis and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][3][4] This targeted mechanism of action makes Filanesib a promising therapeutic agent in various oncology settings, particularly in hematological malignancies and solid tumors.
Mechanism of Action
This compound is a noncompetitive inhibitor of KSP, binding to an allosteric site on the motor domain of the protein.[5] This binding prevents the conformational changes required for ATP hydrolysis and microtubule sliding. The inhibition of KSP's function leads to the formation of monopolar spindles, where the centrosomes fail to separate.[1][3] This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged mitotic arrest. Ultimately, this sustained arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4][5]
Signaling Pathway Diagram
References
- 1. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Detecting Apoptosis Induced by Filanesib Hydrochloride
Introduction
Filanesib (also known as ARRY-520) is a highly selective, potent inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for establishing the bipolar mitotic spindle required for proper chromosome segregation during cell division.[3] By inhibiting KSP, Filanesib disrupts centrosome separation, leading to the formation of aberrant monopolar spindles.[3][4] This triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5][6] Prolonged mitotic arrest ultimately culminates in programmed cell death, or apoptosis, making Filanesib a promising anti-cancer agent, particularly in highly proliferative tumors like multiple myeloma.[1][3][4]
These application notes provide a detailed overview of the molecular pathways involved in Filanesib-induced apoptosis and offer comprehensive protocols for its detection and quantification in a research setting.
Mechanism of Action: Filanesib-Induced Apoptotic Pathway
Filanesib treatment initiates a cascade of events beginning with mitotic arrest, which primarily engages the intrinsic (mitochondrial) apoptotic pathway.[7] A key event following KSP inhibition is the depletion of the pro-survival protein Mcl-1.[3][8] This destabilizes the balance of Bcl-2 family proteins, leading to the activation and mitochondrial translocation of the pro-apoptotic protein BAX.[3][8] Other proteins, such as Bim and Noxa, also play a role in this process.[7][8] The activation of BAX at the mitochondrial outer membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3 and caspase-7, the executioners of apoptosis.[5][8] These caspases cleave critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
Caption: Signaling pathway of Filanesib-induced apoptosis.
Data Presentation: Quantifying the Effects of Filanesib
The following tables summarize expected quantitative data from experiments assessing apoptosis and cell cycle arrest after treating a cancer cell line (e.g., MM.1S multiple myeloma cells) with Filanesib.
Table 1: Apoptosis Levels by Annexin V/PI Staining
| Treatment (48h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| Filanesib (10 nM) | 44 ± 3.5 | 35 ± 2.9 | 21 ± 1.7 |
Table 2: Cell Cycle Distribution Analysis
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 58 ± 2.5 | 25 ± 1.9 | 17 ± 1.5 |
| Filanesib (10 nM) | 20 ± 1.8 | 16 ± 1.3 | 64 ± 4.1 |
Table 3: Relative Expression of Key Apoptotic Proteins by Western Blot
| Treatment (24h) | Cleaved PARP (Fold Change) | Mcl-1 (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Filanesib (10 nM) | 4.8 | 0.3 | 5.2 |
Experimental Workflow
A typical workflow for investigating Filanesib-induced apoptosis involves parallel processing for different analytical endpoints to correlate molecular events with cellular outcomes.
Caption: General workflow for apoptosis detection.
Detailed Experimental Protocols
Protocol 1: Apoptosis Quantification by Annexin V & Propidium Iodide Staining
Principle: This flow cytometry-based assay identifies different cell populations. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[10]
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment. For adherent cells, gently trypsinize and collect the supernatant, as apoptotic cells may detach. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge as in step 1 after each wash.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour.[9] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
Protocol 2: Cell Cycle Analysis to Detect G2/M Arrest
Principle: Filanesib-induced mitotic arrest leads to an accumulation of cells in the G2/M phase.[6] This can be quantified by staining DNA with a fluorescent dye like Propidium Iodide (after cell fixation and permeabilization) and measuring fluorescence intensity by flow cytometry. The amount of DNA is proportional to the fluorescence signal.
Materials:
-
Treated and control cells
-
PBS, cold
-
70% Ethanol, ice-cold
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample as described in Protocol 1, Step 1.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA to prevent non-specific staining.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
-
Generate a histogram of fluorescence intensity.
-
The first peak (2n DNA content) represents the G0/G1 population.
-
The second peak (4n DNA content) represents the G2/M population.
-
The area between the peaks represents the S phase population.
-
A significant increase in the G2/M peak compared to the control indicates cell cycle arrest.[11]
Protocol 3: Western Blotting for Key Apoptotic Markers
Principle: Western blotting allows for the semi-quantitative detection of specific proteins in a cell lysate. This is crucial for confirming the engagement of the molecular machinery of apoptosis.
Materials:
-
Treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Cyclin B1, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After harvesting, wash cells with cold PBS and lyse the pellet in RIPA buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Interpretation:
-
Cleaved PARP/Caspase-3: Increased band intensity indicates activation of the execution phase of apoptosis.[8]
-
Mcl-1: Decreased band intensity is consistent with Filanesib's mechanism of action.[3]
-
Cyclin B1: Accumulation indicates mitotic arrest.[11]
-
β-actin: Should show consistent band intensity across all lanes, confirming equal protein loading.
References
- 1. Filanesib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Filanesib Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Filanesib hydrochloride (also known as ARRY-520), a selective inhibitor of Kinesin Spindle Protein (KSP), in preclinical mouse models. The following protocols are based on peer-reviewed studies and are intended to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
Filanesib is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein essential for the formation of the bipolar spindle during mitosis.[2] By inhibiting KSP, Filanesib disrupts the separation of centrosomes, leading to the formation of monopolar spindles.[1][2] This mitotic arrest ultimately triggers apoptotic pathways and subsequent cell death, particularly in rapidly dividing cancer cells.[1][2] The sensitivity of myeloma cells to Filanesib may be linked to the decrease in the anti-apoptotic protein MCL-1 during mitotic blockade.[3]
Diagram of Filanesib's Mechanism of Action
Caption: Filanesib inhibits KSP, leading to mitotic arrest and apoptosis.
Data Presentation: Dosing and Administration in Mice
The following tables summarize the dosing regimens of this compound used in various mouse models as reported in the literature.
| Tumor Model | Mouse Strain | Drug(s) | Dosage | Route | Schedule | Reference |
| Multiple Myeloma Xenograft | CB17-SCID | Filanesib | 10 mg/kg | i.p. | 2 days per week | [3] |
| Ovarian Cancer Xenograft | Female nude mice | Filanesib | 20 mg/kg, 30 mg/kg | i.p. | Every 4 days for 3 cycles (q4dx3) | [4] |
| Hepatoblastoma PDX | Not Specified | Filanesib | 20 mg/kg | Oral | Every fourth day | [5] |
| Multiple Myeloma Subcutaneous Plasmacytoma | CB17-SCID | Filanesib in combination with Pomalidomide and Dexamethasone | Filanesib: 10 mg/kg | i.p. | 2 days per week | [3][6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to mice.
Protocol 1: Intraperitoneal Administration of Filanesib in a Multiple Myeloma Xenograft Model
This protocol is adapted from a study investigating the synergistic effects of Filanesib with other anti-myeloma agents.[3][6]
1. Animal Model:
-
Species: Mouse
-
Strain: CB17-Severe Combined Immunodeficiency (SCID)
-
Tumor Model: Subcutaneous plasmacytoma induced by injection of human multiple myeloma cells (e.g., MM.1S).
2. Materials:
-
This compound (ARRY-520)
-
Vehicle solution (e.g., sterile saline, or as specified by the manufacturer's formulation data)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Animal balance
3. Experimental Workflow:
Caption: Workflow for in vivo efficacy studies of Filanesib.
4. Procedure:
- Tumor Inoculation: Subcutaneously inject human multiple myeloma cells into the flanks of CB17-SCID mice.
- Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Preparation: Prepare this compound solution at the desired concentration (e.g., for a 10 mg/kg dose) in the appropriate vehicle.
- Administration: Administer Filanesib via intraperitoneal (i.p.) injection at a volume appropriate for the mouse's weight. For a 10 mg/kg dose, this is typically administered two days a week.[3]
- Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
- Endpoint: Continue treatment until the pre-defined endpoint is reached, which could be a specific tumor volume, a set time point, or signs of toxicity.
Protocol 2: Oral Administration of Filanesib in a Hepatoblastoma Patient-Derived Xenograft (PDX) Model
This protocol is based on a study evaluating the efficacy of Filanesib in hepatoblastoma PDX models.[5]
1. Animal Model:
-
Species: Mouse
-
Strain: Immunocompromised (e.g., NOD/SCID)
-
Tumor Model: Patient-derived xenografts (PDX) of hepatoblastoma.
2. Materials:
-
This compound (ARRY-520)
-
Vehicle for oral administration
-
Oral gavage needles
-
Sterile syringes
-
Calipers
-
Animal balance
3. Procedure:
- Tumor Implantation: Surgically implant hepatoblastoma PDX tissue subcutaneously into immunocompromised mice.
- Tumor Growth and Randomization: Monitor tumor growth and randomize mice into treatment groups once tumors are established.
- Drug Preparation: Formulate Filanesib for oral administration at the target concentration (e.g., for a 20 mg/kg dose).
- Administration: Administer the Filanesib formulation orally using a gavage needle every fourth day.[5]
- Monitoring: Regularly measure tumor volume and body weight to evaluate treatment response and animal welfare.[5]
- Endpoint: The study is concluded based on pre-determined criteria such as tumor growth delay or signs of adverse effects.
Concluding Remarks
The provided protocols and data offer a foundational guide for the in vivo use of this compound in mice. Researchers should adapt these protocols based on their specific experimental design, tumor model, and institutional animal care and use guidelines. Careful monitoring for both efficacy and toxicity is crucial for successful and ethical animal studies. Preclinical studies have demonstrated that Filanesib has significant anti-tumor activity in various models, including multiple myeloma and hepatoblastoma.[3][5]
References
- 1. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
Application Notes and Protocols for Western Blot Analysis of KSP Expression Following Filanesib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, by Western blot in response to treatment with the KSP inhibitor, Filanesib (ARRY-520). This document includes experimental design considerations, a step-by-step protocol, and data interpretation guidelines.
Introduction
Filanesib is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle and proper chromosome segregation during mitosis.[1][2][3] Inhibition of KSP by Filanesib leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in actively dividing cells.[1][2][3] This mechanism makes KSP a compelling target for cancer therapy, particularly in hematological malignancies and solid tumors.[4][5] Western blotting is a fundamental technique to assess the expression levels of KSP in response to Filanesib treatment, providing insights into the drug's mechanism of action and potential compensatory cellular responses.
Data Presentation
The effect of Filanesib on KSP protein expression can be complex and may not follow a simple dose-dependent increase or decrease. One study in multiple myeloma cell lines suggested that while an increase in KSP protein levels might be anticipated following inhibition, a combination treatment including Filanesib resulted in a decrease in KSP levels.[6] It is therefore crucial to perform careful quantitative analysis of Western blot data.
Table 1: Hypothetical Quantitative Analysis of KSP Expression Post-Filanesib Treatment
| Treatment Group | Filanesib Concentration (nM) | Treatment Duration (hours) | Normalized KSP Expression (relative to control) | Standard Deviation |
| Vehicle Control | 0 | 24 | 1.00 | 0.12 |
| Filanesib | 10 | 24 | 0.85 | 0.09 |
| Filanesib | 50 | 24 | 0.65 | 0.11 |
| Filanesib | 100 | 24 | 0.50 | 0.08 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
This protocol outlines the key steps for performing a Western blot to analyze KSP expression after Filanesib treatment.
Part 1: Cell Culture and Filanesib Treatment
-
Cell Line Selection: Choose a cancer cell line known to express KSP. Examples include multiple myeloma cell lines (e.g., MM.1S, OPM2, RPMI-8226) or other solid tumor cell lines.[6]
-
Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Filanesib Preparation: Prepare a stock solution of Filanesib in an appropriate solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Seed the cells in culture plates and allow them to adhere and reach approximately 70-80% confluency. Treat the cells with varying concentrations of Filanesib (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for a predetermined duration (e.g., 24 hours).
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for KSP/Eg5 overnight at 4°C with gentle agitation. The recommended dilution should be determined empirically but is often in the range of 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Filanesib inhibits KSP, leading to mitotic arrest and apoptosis.
Experimental Workflow Diagram
Caption: Western blot workflow for KSP expression analysis.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Filanesib Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Filanesib hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division. By inhibiting KSP, Filanesib induces mitotic arrest, leading to the formation of monopolar spindles and subsequent cell death (apoptosis), particularly in rapidly proliferating cancer cells.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to Filanesib. What are the potential mechanisms of resistance?
Several mechanisms can contribute to Filanesib resistance:
-
Upregulation of KIF15: Kinesin family member 15 (KIF15) can compensate for the loss of KSP/KIF11 function, thereby allowing the formation of a bipolar spindle and mitigating the effects of Filanesib.[1][6] Overexpression of KIF15 is a key mechanism of resistance to KSP inhibitors.[2][6]
-
High Levels of α1-Acid Glycoprotein (AAG): AAG is a plasma protein that can bind to Filanesib, reducing its unbound, active concentration.[5][7] Elevated AAG levels have been associated with a reduced clinical response to Filanesib.[5]
-
Overexpression of ABC Transporters: While less definitively established for Filanesib specifically, ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) are known to efflux a wide range of chemotherapeutic agents, potentially reducing intracellular drug concentrations and leading to resistance.[8][9][10][11][12]
-
Alterations in Apoptotic Pathways: Changes in the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., MCL-1) proteins can influence the sensitivity of cells to Filanesib-induced apoptosis.[4][13]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, you can perform the following experiments:
-
Western Blotting: Analyze the protein expression levels of KIF11, KIF15, ABCB1, and ABCG2 in your resistant cell line compared to the parental, sensitive cell line.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of KIF11, KIF15, ABCB1, and ABCG2 to determine if upregulation occurs at the transcriptional level.
-
AAG Level Measurement: If working with in vivo models or clinical samples, measure the plasma or serum levels of AAG.
-
Functional Assays for ABC Transporters: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1) to assess their efflux activity in your resistant cells.
Q4: What strategies can I use to overcome Filanesib resistance in my experiments?
Several strategies can be employed to overcome or circumvent Filanesib resistance:
-
Combination Therapy:
-
With Pomalidomide and Dexamethasone: This combination has shown synergistic effects in multiple myeloma cell lines, leading to increased apoptosis and cell cycle arrest.[4][14]
-
With a KIF15 Inhibitor: Co-treatment with a KIF15 inhibitor can restore sensitivity to Filanesib in resistant cells with KIF15 upregulation.[6]
-
With Bortezomib and Dexamethasone: This combination has demonstrated encouraging activity in relapsed/refractory multiple myeloma.[13][15]
-
-
Targeting Downstream Pathways: Investigate and target signaling pathways that are activated downstream of KSP inhibition and may contribute to cell survival.
Troubleshooting Guides
Problem: Decreased cell death observed in Filanesib-treated cells compared to previous experiments.
| Possible Cause | Troubleshooting Step |
| Development of Resistance | 1. Culture a fresh batch of cells from a frozen stock of the parental cell line and repeat the experiment. 2. Perform a dose-response curve (MTT assay) to determine the IC50 value and compare it to the expected value for the sensitive cell line. 3. If resistance is confirmed, proceed to investigate the mechanisms as described in the FAQs. |
| Drug Inactivity | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the drug stock. |
| Cell Culture Conditions | 1. Ensure consistent cell passage number and confluency. 2. Check for any changes in media, supplements, or incubation conditions. |
Problem: Inconsistent results in combination therapy experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | 1. Perform a matrix of drug concentrations for both Filanesib and the combination agent to identify the optimal synergistic concentrations. 2. Use software like CompuSyn to calculate the Combination Index (CI) and determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
| Timing of Drug Addition | 1. Test different schedules of drug addition (e.g., sequential vs. simultaneous) to determine the most effective regimen. |
| Cell Line Specific Effects | 1. The synergistic effect may be cell line-dependent. Test the combination in multiple cell lines if possible. |
Quantitative Data Summary
Table 1: IC50 Values of Filanesib in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Mechanism | Filanesib IC50 (nM) | Reference |
| MM.1S | Sensitive | ~2.5 | [4] |
| RPMI-8226 | Sensitive | ~5 | [4] |
| OPM-2 | Moderately Resistant | >10 | [4] |
| HeLa | Sensitive | Not specified | [1] |
| KIRC-1 (HeLa-derived) | KIF15 Overexpression | Resistant (qualitative) | [1] |
| KIRC-2 (HeLa-derived) | Enhanced Spindle MT Bundling | Resistant (qualitative) | [1] |
| KIRC-3 (HeLa-derived) | Enhanced Spindle MT Bundling | Resistant (qualitative) | [1] |
Table 2: Synergistic Effects of Filanesib in Combination with Pomalidomide and Dexamethasone in Multiple Myeloma Cell Lines
| Cell Line | Combination Index (CI) | Effect | Reference |
| MM.1S | < 1 | Synergy | [4] |
| MM144 | < 1 | Synergy | [4] |
| JJN3 | < 1 | Synergy | [4] |
| RPMI8226-LR5 | < 1 | Synergy | [4] |
| OPM-2 | < 1 | Synergy | [4] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and/or the combination drug for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound and/or the combination drug for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle (Propidium Iodide) Analysis
This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound and/or the combination drug.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for KIF11 and KIF15
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KIF11 and KIF15 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of resistance to Filanesib.
Caption: Workflow for investigating and overcoming Filanesib resistance.
References
- 1. Kinesin-5 inhibitor resistance is driven by kinesin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer [mdpi.com]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Carfilzomib resistance due to ABCB1/MDR1 overexpression is overcome by nelfinavir and lopinavir in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABCG2: determining its relevance in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. mdpi.com [mdpi.com]
- 12. oaepublish.com [oaepublish.com]
- 13. globalrph.com [globalrph.com]
- 14. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Filanesib hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Filanesib hydrochloride. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations, during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[4] By inhibiting KSP, Filanesib induces mitotic arrest, leading to apoptosis in rapidly proliferating cells, particularly cancer cells.[1][3]
Q2: What are the known on-target effects of Filanesib in cell-based assays?
The primary on-target effect of Filanesib is the induction of a potent G2/M phase cell cycle arrest.[3] This is characterized by the formation of monopolar spindles, where the centrosomes fail to separate.[4][5] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[6]
Q3: Are there any known off-target effects of Filanesib at high concentrations?
While Filanesib is known to be highly selective for KSP, specific data from comprehensive kinome screening or other off-target profiling studies at high concentrations are not widely available in the public domain. As with any small molecule inhibitor used at concentrations significantly above its IC50, the potential for off-target effects increases. These could manifest as unexpected cellular phenotypes not typically associated with KSP inhibition. Researchers observing anomalous results at high concentrations are encouraged to perform their own selectivity profiling.
Q4: What are the common adverse effects of Filanesib observed in clinical trials?
In clinical studies, the most common dose-limiting toxicities are related to its potent on-target effects on proliferating hematopoietic progenitor cells. These include neutropenia (a low count of neutrophils, a type of white blood cell), and to a lesser extent, anemia.[7][8] Myelosuppression is a known class effect for anti-mitotic agents.[8]
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues that may arise during experiments with this compound, particularly when using high concentrations where off-target effects might be a concern.
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target/Other) | Suggested Troubleshooting Steps |
| Lower than expected cell viability at low nanomolar concentrations. | This is the expected on-target effect of Filanesib due to potent mitotic arrest and subsequent apoptosis in rapidly dividing cells.[3][5] | The cell line may be exceptionally sensitive to mitotic disruption. | Perform a dose-response curve to determine the precise IC50 for your cell line. Confirm mitotic arrest via flow cytometry (PI staining) or immunofluorescence (tubulin staining). |
| Cell death is observed without clear evidence of mitotic arrest. | At very high concentrations, potent on-target effects could lead to rapid apoptosis, masking the mitotic arrest phenotype. | Possible off-target kinase inhibition leading to apoptosis through a different signaling pathway. Cytotoxicity due to compound precipitation at high concentrations. | Titrate down the concentration of Filanesib to a range where mitotic arrest can be clearly observed before the onset of widespread apoptosis. Check for compound precipitation in the media at the concentrations used. |
| Unexpected changes in cell morphology or signaling pathways not related to mitosis (e.g., changes in cell adhesion, metabolism). | Not a typical on-target effect of KSP inhibition. | Potential inhibition of other kinases or cellular proteins at high concentrations. | Perform a kinome scan or a similar broad-spectrum kinase inhibitor profiling assay to identify potential off-target interactions at the concentrations you are using. |
| Inconsistent results between experiments. | Variations in cell seeding density, cell cycle synchronization, or passage number. Inconsistent compound dilution. | Degradation of the this compound stock solution. | Ensure consistent experimental parameters. Prepare fresh dilutions of Filanesib for each experiment from a properly stored stock. |
Data Presentation
As specific off-target kinase inhibition data for this compound at high concentrations is not publicly available, the following table is a template demonstrating how such data would be presented. Researchers are encouraged to generate their own data using the protocols outlined below.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Target | On-Target/Off-Target | IC50 (nM) | Fold Selectivity vs. KSP | Potential Downstream Pathway Affected |
| KSP (KIF11) | On-Target | 6[3] | 1x | Mitosis |
| Kinase A | Off-Target | 5,000 | 833x | Cell Survival/Proliferation |
| Kinase B | Off-Target | 12,000 | 2,000x | Cell Adhesion/Migration |
| Kinase C | Off-Target | >25,000 | >4,167x | Not Significant |
Note: The off-target data presented in this table is for illustrative purposes only and is not based on published experimental results for this compound.
Experimental Protocols
In Vitro Kinase Assay for Off-Target Screening (ADP-Glo™ Kinase Assay)
This protocol describes a general method to screen for off-target kinase inhibition using a commercially available luminescent assay.
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates inhibition of the kinase.[9][10][11]
Materials:
-
Recombinant kinases of interest
-
Kinase-specific substrates and cofactors
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, the kinase of interest, and its specific substrate.
-
Add this compound at a range of concentrations (e.g., from 10 nM to 50 µM) to the wells of the 384-well plate. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each concentration of Filanesib and determine the IC50 value for any inhibited kinases.
-
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining off-target kinase inhibition using the ADP-Glo™ assay.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol describes a method to confirm if Filanesib engages with potential off-target proteins in a cellular context.
Principle: CETSA® measures the thermal stability of a protein in intact cells. Ligand binding typically increases the thermal stability of the target protein, resulting in more soluble protein remaining after heat shock.[12][13][14]
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating blocks for heat shock
-
SDS-PAGE and Western blotting reagents or AlphaScreen®/ELISA-based detection method
-
Antibodies against the potential off-target protein
Procedure:
-
Cell Treatment:
-
Treat cultured cells with a high concentration of this compound or a vehicle control (DMSO) for a defined period.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to create a melt curve.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the specific protein of interest in the soluble fraction using Western blotting, ELISA, or AlphaScreen®.[12]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the Filanesib-treated samples compared to the control indicates target engagement.
-
CETSA® Workflow Diagram
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of KSP Inhibitors as Anti-cancer Therapeutics: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pelagobio.com [pelagobio.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Solubility issues with Filanesib hydrochloride in DMSO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Filanesib hydrochloride, particularly concerning solubility in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is highly soluble in fresh, anhydrous DMSO, with reported solubility values around 84-91 mg/mL. However, this solubility can be significantly impacted by the quality of the DMSO used.
Q2: I am observing incomplete dissolution of this compound in DMSO. What could be the cause?
A2: The most common reason for incomplete dissolution is the use of DMSO that has absorbed moisture. DMSO is highly hygroscopic, and the presence of water can substantially decrease the solubility of this compound. It is also possible that the concentration you are trying to achieve exceeds the solubility limit, although this is less likely given its high solubility.
Q3: Is it necessary to heat the solution to dissolve this compound in DMSO?
A3: While gentle warming can assist in dissolving many compounds, it is generally not necessary for this compound in high-quality, anhydrous DMSO at standard concentrations. If you are experiencing difficulties, using fresh DMSO should be the first step. If warming is attempted, it should be done carefully to avoid degradation of the compound.
Q4: Can I use other solvents to dissolve this compound?
A4: this compound is also reported to be soluble in water and ethanol at concentrations up to 84 mg/mL. For cell culture experiments, a stock solution in DMSO is typically prepared and then diluted into the aqueous culture medium. For in vivo studies, specific formulations using co-solvents like PEG300, Tween80, and saline have been described.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 84 - 91 | 183.83 - 199.15 | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. |
| Water | 84 | Not specified | |
| Ethanol | 84 | Not specified | |
| DMF | 20 | Not specified | |
| PBS (pH 7.2) | 0.2 | Not specified |
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound in DMSO.
Issue: Precipitate or incomplete dissolution observed in DMSO.
Workflow for Troubleshooting Insolubility
Caption: Troubleshooting workflow for this compound dissolution.
Potential Causes & Solutions:
-
Cause 1: Hygroscopic DMSO. DMSO readily absorbs moisture from the air, which can significantly decrease the solubility of this compound.
-
Solution: Always use fresh, anhydrous, research-grade DMSO from a recently opened bottle. Avoid using DMSO from bottles that have been open for an extended period.
-
-
Cause 2: Insufficient Mixing. The compound may require more energy to fully dissolve.
-
Solution: After adding the DMSO, vortex the solution thoroughly. If undissolved particles remain, sonication in a water bath for a short period (5-10 minutes) can aid dissolution.
-
-
Cause 3: Concentration Exceeds Solubility. You may be attempting to prepare a stock solution at a concentration higher than the compound's solubility limit in that specific batch of DMSO.
-
Solution: Review the intended concentration. While the reported solubility is high, variations in purity or the exact salt form could slightly alter this. Try preparing a slightly more dilute stock solution.
-
-
Cause 4: Compound Stability. Although unlikely to be an issue during initial dissolution, prolonged storage, especially at room temperature, could potentially lead to degradation and precipitation.
-
Solution: Prepare fresh stock solutions for your experiments. If storing stock solutions, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 456.94 g/mol )
-
Anhydrous, sterile DMSO (Dimethyl sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Preparation: Work in a clean, dry environment. Ensure all equipment is sterile.
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of the compound.
-
Dissolution:
-
Add the weighed this compound to a sterile vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
-
Verification: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Troubleshooting: If the compound does not fully dissolve:
-
Confirm that the DMSO is from a new, sealed container.
-
Gently sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature, protected from light.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Mechanism of Action and Signaling Pathways
Filanesib is an inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in rapidly dividing cells like cancer cells.
Filanesib's Impact on Mitosis
Caption: Filanesib inhibits KSP/Eg5, leading to mitotic arrest.
KIF11/Eg5 is also implicated in various oncogenic signaling pathways. Its activity can be influenced by and can influence other major cellular signaling cascades.
KIF11/Eg5 in Oncogenic Signaling
Interpreting unexpected results in Filanesib hydrochloride assays
Welcome to the technical support center for Filanesib hydrochloride assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[3] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles, which in turn causes mitotic arrest at the metaphase stage of the cell cycle.[3] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][2]
Q2: What are the expected results of this compound treatment in a cell-based assay?
In susceptible cancer cell lines, treatment with this compound is expected to result in:
-
Decreased cell viability and proliferation: A dose-dependent reduction in the number of viable cells.
-
Cell cycle arrest at the G2/M phase: An accumulation of cells in the G2/M phase of the cell cycle, detectable by flow cytometry after propidium iodide staining.
-
Induction of apoptosis: An increase in the percentage of apoptotic cells, which can be measured by assays such as Annexin V staining.
-
Characteristic morphological changes: Observation of cells with a rounded-up appearance and monopolar spindles when visualized using immunofluorescence microscopy.
Q3: Does the presence of alpha-1-acid glycoprotein (AAG) in culture media affect Filanesib's in vitro activity?
While clinical studies have shown a correlation between high plasma levels of AAG and reduced response to Filanesib, the direct impact of AAG in standard in vitro cell culture is less clear.[4] AAG is a plasma protein that can bind to various drugs, potentially reducing their free and active concentration.[5][6] If you are using serum-supplemented media, particularly fetal bovine serum (FBS), it will contain bovine AAG. While species differences in AAG binding exist, it is possible that high concentrations of serum could sequester Filanesib, reducing its effective concentration in the culture. This effect is likely to be more pronounced in assays with longer incubation times.
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High EC50/IC50) in Cell Viability Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | Certain cell lines may exhibit intrinsic or acquired resistance to Filanesib. This can be due to several factors, including the overexpression of the compensatory motor kinesin KIF15, which can take over the function of the inhibited KIF11. Additionally, low expression of the pro-apoptotic protein BAX or high expression of the anti-apoptotic protein MCL-1 can confer resistance. |
| Drug Inactivation | Ensure the this compound stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Very high or low cell densities can affect drug sensitivity. Also, ensure the incubation time is sufficient for Filanesib to induce mitotic arrest and subsequent apoptosis (typically 24-72 hours). |
| Serum Protein Binding | If using high concentrations of serum in your culture medium, consider reducing the serum percentage during the drug treatment period or using serum-free medium for the assay, if compatible with your cell line. This can minimize the potential for Filanesib to bind to proteins like AAG. |
Issue 2: Atypical Results in Cell Cycle Analysis
Observation: No clear G2/M arrest peak, or a "smeared" histogram after Filanesib treatment.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | A concentration that is too low may not be sufficient to induce a robust mitotic arrest. Conversely, a very high concentration might induce rapid apoptosis, leading to a significant sub-G1 peak and a less defined G2/M peak. Perform a dose-response experiment to identify the optimal concentration for observing G2/M arrest. |
| Incorrect Staining Protocol | Ensure complete cell fixation and permeabilization to allow for stoichiometric binding of propidium iodide (PI) to DNA. Inadequate RNase treatment can lead to PI binding to RNA, causing a broadened G1 peak and obscuring the G2/M peak. |
| Cellular "Slippage" from Mitotic Arrest | After a prolonged period of mitotic arrest, some cells may "slip" out of mitosis without dividing, a process known as mitotic slippage. This results in tetraploid cells in a G1-like state, which can complicate the interpretation of the cell cycle histogram. Analyze samples at earlier time points (e.g., 12, 24 hours) to capture the peak of mitotic arrest before significant slippage occurs. |
| Flow Cytometer Settings | Ensure the flow cytometer is properly calibrated and that the voltage settings for the PI channel are optimized to clearly resolve the G1 and G2/M peaks. Use software to gate out cell doublets and debris. |
Issue 3: Inconsistent or Low Levels of Apoptosis Detected
Observation: Annexin V staining shows a smaller than expected apoptotic population despite a clear decrease in cell viability.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Timing of Analysis | Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. If the analysis is performed too early, the apoptotic population may be small. If it's too late, the cells may have already progressed to secondary necrosis. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal window for detecting apoptosis. |
| Cellular Resistance Mechanisms | As mentioned previously, the expression levels of pro- and anti-apoptotic proteins like BAX and MCL-1 can significantly impact the apoptotic response to Filanesib. Cell lines with low BAX or high MCL-1 expression may be less prone to undergo apoptosis. |
| Sequential Drug Treatment Effects | If co-treating with another agent, the sequence of administration can be critical. For example, pre-treatment with melphalan can cause an S-phase arrest, which may antagonize the mitosis-dependent effects of Filanesib. Conversely, treating with Filanesib before melphalan has been shown to be synergistic. |
| Loss of Apoptotic Cells | During sample preparation (e.g., trypsinization, centrifugation), early apoptotic cells that have detached from the culture plate may be lost. It is crucial to collect both the supernatant and the adherent cells for apoptosis analysis. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| HCT-15 | Colon Cancer | 3.7 | [7] |
| NCI/ADR-RES | Ovarian Cancer (drug-resistant) | 14 | [7] |
| K562/ADR | Chronic Myelogenous Leukemia (drug-resistant) | 4.2 | [7] |
| HeLa | Cervical Cancer | 3.13 - 6.25 (induces G2/M arrest) | [1] |
| RPMI 8226 | Multiple Myeloma | Highly sensitive at low doses | [7] |
Table 2: Effect of BAX Knockdown on Filanesib-Induced Apoptosis in MM.1S Cells
| Treatment Group | % Apoptotic Cells (Control siRNA) | % Apoptotic Cells (BAX siRNA) | Reference |
| Filanesib | ~50% | ~25% |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with this compound. Collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 2. ibidi.com [ibidi.com]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. scispace.com [scispace.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Alpha-1-Acid Glycoprotein (AAG) on Filanesib Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the efficacy of Filanesib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the impact of alpha-1-acid glycoprotein (AAG).
Frequently Asked Questions (FAQs)
Q1: What is Filanesib and how does it work?
Filanesib (ARRY-520) is a highly selective and potent inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of the bipolar spindle during mitosis.[1][4] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles.[1][3][5] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in mitosis and subsequently undergo apoptosis (programmed cell death).[6]
Q2: What is alpha-1-acid glycoprotein (AAG) and why is it relevant to Filanesib's efficacy?
Alpha-1-acid glycoprotein (AAG), also known as orosomucoid, is an acute-phase reactant plasma protein.[7] Its concentration in the blood can increase significantly in response to inflammation, cancer, and other conditions.[7] AAG is known to bind to various drugs, particularly basic and neutral compounds.[8] Filanesib is one such drug that binds to AAG. This binding is significant because only the unbound, or "free," fraction of a drug is available to exert its pharmacological effect.[7] Therefore, elevated levels of AAG can sequester Filanesib, reducing its free concentration and thereby diminishing its anti-cancer efficacy.
Q3: Is there a clinical correlation between AAG levels and patient response to Filanesib?
Yes, clinical studies, particularly in patients with multiple myeloma, have demonstrated a strong correlation between baseline AAG levels and the clinical activity of Filanesib.[9][10] Patients with lower baseline AAG levels have shown significantly better response rates to Filanesib treatment.[9][10] A retrospective analysis from a Phase 2 study indicated that all responding patients had baseline AAG values at or below 110 mg/dL, suggesting this could be a potential biomarker for patient selection.[9]
Q4: How does AAG binding affect the pharmacokinetics of Filanesib?
Increased plasma concentrations of AAG lead to a higher proportion of Filanesib being bound in the bloodstream. This reduces the unbound fraction of the drug available to penetrate tumor tissue and interact with its target, KSP, within cancer cells.[7] Consequently, higher AAG levels can lead to sub-therapeutic concentrations of free Filanesib at the tumor site, even with standard dosing, potentially leading to a lack of therapeutic response.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Filanesib in various cancer cell lines and the impact of AAG on its clinical efficacy.
Table 1: In Vitro Efficacy of Filanesib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| HeLa | Cervical Cancer | Induces G2/M arrest at 3.13-6.25 nM | [2] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | EC50s between 0.4 and 14.4 nM | [2] |
| Leukemias and Solid Tumors | Various | EC50s between 0.4 and 14.4 nM | [2] |
| Human KSP (enzymatic assay) | N/A | IC50 of 6 nM | [2] |
Table 2: Clinical Efficacy of Filanesib in Multiple Myeloma Patients Stratified by Baseline AAG Levels
| AAG Level | Treatment | Overall Response Rate (ORR) | Reference |
| ≤ 110 mg/dL | Filanesib (single agent) | 23% | [9] |
| > 110 mg/dL | Filanesib (single agent) | 0% | [9] |
| ≤ 110 mg/dL | Filanesib + Dexamethasone | 20% | [9] |
| > 110 mg/dL | Filanesib + Dexamethasone | 0% | [9] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to investigate the impact of AAG on Filanesib efficacy, along with troubleshooting guidance.
Experimental Workflow for Assessing AAG Impact
Caption: Workflow for in vitro assessment of AAG's impact on Filanesib efficacy.
Protocol 1: Cell Viability Assay (MTS Assay) with AAG
Objective: To determine the IC50 of Filanesib in the presence of varying concentrations of AAG.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Filanesib stock solution (in DMSO)
-
Human alpha-1-acid glycoprotein (AAG)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of Treatment Solutions:
-
Prepare a series of AAG solutions in serum-free culture medium at 2x the final desired concentrations (e.g., 0, 50, 100, 200 mg/dL).
-
Prepare serial dilutions of Filanesib in each of the AAG-containing and AAG-free media at 2x the final desired concentrations.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared treatment solutions to the respective wells. Include wells with medium only (no cells) for background control and cells with AAG-containing medium without Filanesib as a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log of Filanesib concentration for each AAG concentration.
-
Calculate the IC50 values using non-linear regression analysis.
-
Troubleshooting Guide: Cell Viability Assay
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Lower than expected Filanesib potency (high IC50) | Presence of AAG in the serum of the complete medium | For precise measurements, consider using serum-free medium or charcoal-stripped serum for the assay and add back known concentrations of AAG. |
| Filanesib degradation | Prepare fresh dilutions of Filanesib from a stock solution for each experiment. | |
| Inconsistent results with different batches of AAG | Variability in AAG purity or activity | Use AAG from a single, reputable supplier and lot number for a series of experiments. |
Protocol 2: Determination of Unbound Filanesib Fraction by Equilibrium Dialysis
Objective: To quantify the unbound fraction of Filanesib in the presence of AAG.
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane with a molecular weight cutoff (MWCO) of 8-12 kDa
-
Filanesib
-
AAG
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for Filanesib quantification
Procedure:
-
Preparation:
-
Prepare a solution of Filanesib in PBS.
-
Prepare solutions of AAG in PBS at various physiological and pathophysiological concentrations (e.g., 50, 100, 200 mg/dL).
-
Spike the AAG solutions with a known concentration of Filanesib.
-
-
Equilibrium Dialysis:
-
Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Add the Filanesib-spiked AAG solution to the sample chamber.
-
Add an equal volume of PBS to the buffer chamber.
-
Incubate the device at 37°C with gentle shaking for 4-6 hours to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the sample and buffer chambers.
-
Analyze the concentration of Filanesib in both aliquots using a validated LC-MS/MS method.
-
-
Calculation of Unbound Fraction (fu):
-
fu = (Concentration of Filanesib in the buffer chamber) / (Concentration of Filanesib in the sample chamber)
-
Troubleshooting Guide: Equilibrium Dialysis
| Issue | Possible Cause | Solution |
| Equilibrium not reached | Insufficient incubation time | Optimize the incubation time by taking samples at multiple time points (e.g., 2, 4, 6, 8 hours) to determine when equilibrium is reached. |
| Inadequate mixing | Ensure continuous and gentle agitation during incubation. | |
| Non-specific binding of Filanesib to the dialysis membrane or device | Properties of the drug and materials | Pre-saturate the device with a Filanesib solution and perform recovery experiments to quantify non-specific binding. |
| Volume shift between chambers | Osmotic pressure differences | Ensure that the buffer and sample solutions are iso-osmotic. If a significant volume shift occurs, a correction factor may need to be applied to the calculations. |
Protocol 3: Measurement of AAG Concentration by Immunoturbidimetric Assay
Objective: To measure the concentration of AAG in plasma or cell culture medium.
Materials:
-
Sample (human plasma or cell culture supernatant)
-
AAG-specific antibody reagent
-
AAG calibrators and controls
-
Automated clinical chemistry analyzer or a spectrophotometer capable of turbidimetric measurements
Procedure:
-
Sample Preparation:
-
Centrifuge plasma or cell culture supernatant to remove any particulate matter.
-
If necessary, dilute the samples to fall within the assay's measurement range.
-
-
Assay Performance:
-
Follow the specific instructions provided by the manufacturer of the immunoturbidimetric assay kit and the automated analyzer.
-
The principle involves the reaction of AAG in the sample with the specific antibody, leading to the formation of an insoluble immune complex. The resulting turbidity is measured and is proportional to the AAG concentration.
-
-
Data Analysis:
-
The analyzer's software will automatically calculate the AAG concentration based on the calibration curve generated from the AAG calibrators.
-
Troubleshooting Guide: Immunoturbidimetric Assay
| Issue | Possible Cause | Solution |
| Inaccurate AAG readings | Improper calibration | Ensure that the analyzer is calibrated correctly using fresh, properly stored calibrators. |
| Sample interference (e.g., lipemia, hemolysis) | Follow the assay kit's instructions regarding sample quality and potential interferences. Pre-treat samples if necessary. | |
| Results outside the linear range of the assay | AAG concentration is too high or too low | Dilute samples with high AAG concentrations and re-run the assay. For samples with very low concentrations, a more sensitive method may be required. |
Signaling Pathway Diagrams
Filanesib's Mechanism of Action and AAG Interference
Caption: Filanesib inhibits KSP, leading to mitotic arrest and apoptosis. AAG binds to free Filanesib, reducing its active concentration.
This technical support guide provides a comprehensive overview of the impact of AAG on Filanesib efficacy, along with practical experimental protocols and troubleshooting advice. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Filanesib Hydrochloride in Bortezomib-Resistant Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of filanesib hydrochloride's performance with alternative treatments for bortezomib-resistant multiple myeloma. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction
Filanesib (ARRY-520) is a selective inhibitor of kinesin spindle protein (KSP), a key motor protein essential for the proper separation of spindle poles during mitosis.[1][2] Its mechanism of action, distinct from proteasome inhibitors and immunomodulatory drugs, makes it a promising therapeutic option for patients with multiple myeloma who have developed resistance to standard therapies like bortezomib.[3] This guide evaluates the efficacy of filanesib, both as a monotherapy and in combination regimens, and compares it to other therapeutic alternatives in the context of bortezomib-resistant multiple myeloma.
Mechanism of Action of Filanesib
Filanesib exerts its anti-myeloma effect by disrupting the mitotic machinery of rapidly dividing cancer cells. By inhibiting KSP, filanesib prevents the formation of the bipolar spindle, leading to mitotic arrest.[4][5] This prolonged arrest triggers the degradation of the short-lived anti-apoptotic protein Mcl-1, a crucial survival factor for myeloma cells.[6] The depletion of Mcl-1, coupled with the activation of the pro-apoptotic protein BAX, ultimately leads to programmed cell death (apoptosis).[5][7]
Caption: Mechanism of action of filanesib in multiple myeloma cells.
Clinical Efficacy of Filanesib
Clinical trials have evaluated filanesib as a single agent and in combination with dexamethasone or bortezomib plus dexamethasone in heavily pretreated multiple myeloma patients, many of whom were refractory to bortezomib.
Filanesib Monotherapy and in Combination with Dexamethasone
A Phase 1/2 study investigated filanesib alone and with low-dose dexamethasone in patients with relapsed/refractory multiple myeloma who had received prior bortezomib and immunomodulatory agents.[8]
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Reference |
| Filanesib Monotherapy | Prior bortezomib and IMiD | 16% | [8] |
| Filanesib + Dexamethasone | Refractory to lenalidomide, bortezomib, and dexamethasone | 15% | [8] |
Filanesib in Combination with Bortezomib and Dexamethasone
Preclinical models demonstrated synergistic apoptotic activity when filanesib was combined with bortezomib, even in cell lines resistant to bortezomib.[3] A Phase 1 trial of filanesib with bortezomib and dexamethasone in relapsed/refractory multiple myeloma showed encouraging activity.[9]
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
| Filanesib + Bortezomib + Dexamethasone | Relapsed/Refractory MM | 39% | 18.0 months | 8.5 months | [9] |
Comparison with Alternative Therapies
For patients with bortezomib-resistant multiple myeloma, several alternative therapeutic options are available. The following tables summarize the efficacy of two common regimens: pomalidomide plus dexamethasone and carfilzomib-based therapies.
Pomalidomide plus Dexamethasone
Pomalidomide, an immunomodulatory agent, in combination with dexamethasone is a standard of care for patients with relapsed and refractory multiple myeloma who have received prior therapies including bortezomib.
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Reference |
| Pomalidomide (2mg) + Dexamethasone | Refractory to lenalidomide and bortezomib | 49% (including minor response) | [10][11] |
| Pomalidomide (4mg) + Dexamethasone | Refractory to lenalidomide and bortezomib | 43% (including minor response) | [10][11] |
| Pomalidomide + Dexamethasone | Relapsed/Refractory MM | 33% | [12] |
Carfilzomib-Based Therapies
Carfilzomib is a second-generation proteasome inhibitor that has shown efficacy in patients with bortezomib-resistant disease.
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Carfilzomib-based therapy | Bortezomib-refractory | Significantly lower than bortezomib-sensitive | 399 days | [13] |
| Carfilzomib + Dexamethasone | Relapsed MM (vs. Bortezomib + Dex) | 77% | 18.7 months | [14] |
Experimental Protocols
This section details the methodologies for key in vitro experiments used to evaluate the efficacy of filanesib.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Culture: Human multiple myeloma cell lines (e.g., MM.1S, OPM-2, U266) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well.
-
Drug Treatment: Cells are treated with a range of concentrations of filanesib for 48 hours.[5]
-
MTT Incubation: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Workflow:
Caption: Workflow for an Annexin V apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Multiple myeloma cells are treated with filanesib for 24 hours.[15]
-
Cell Collection: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[15]
Conclusion
This compound demonstrates notable anti-myeloma activity in bortezomib-resistant multiple myeloma, both as a single agent and in combination therapies. Its unique mechanism of action, targeting the mitotic machinery, provides a valuable therapeutic strategy for a heavily pretreated patient population. While direct comparative trials are limited, the efficacy data for filanesib are comparable to other approved agents for bortezomib-refractory myeloma, such as pomalidomide and carfilzomib. Further research, particularly randomized controlled trials, will be crucial to definitively establish the optimal positioning of filanesib in the treatment landscape of relapsed/refractory multiple myeloma.
References
- 1. Filanesib - Wikipedia [en.wikipedia.org]
- 2. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rbfsymposium.net [rbfsymposium.net]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pomalidomide plus low-dose dexamethasone in myeloma refractory to both bortezomib and lenalidomide: comparison of 2 dosing strategies in dual-refractory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. The Efficacy of Carfilzomib Treatment in Bortezomib-Refractory Patients—Real Life Experience in a Tertiary Romanian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carfilzomib or bortezomib in combination with cyclophosphamide and dexamethasone followed by carfilzomib maintenance for patients with multiple myeloma after one prior therapy: results from a multicenter, phase II, randomized, controlled trial (MUKfive) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resensitising proteasome inhibitor-resistant myeloma with sphingosine kinase 2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of Filanesib Hydrochloride and Dexamethasone in Multiple Myeloma
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the synergistic effects of Filanesib hydrochloride (ARRY-520) and dexamethasone in the context of multiple myeloma (MM). Filanesib, a selective inhibitor of kinesin spindle protein (KSP), and dexamethasone, a corticosteroid with known anti-myeloma activity, have been investigated in combination, demonstrating enhanced therapeutic potential compared to single-agent administration. This document summarizes key preclinical and clinical findings, presents comparative data in structured tables, details experimental methodologies, and illustrates the underlying mechanisms of action through signaling pathway and workflow diagrams.
Overview of Synergistic Effects
Preclinical studies have robustly demonstrated that this compound exhibits synergistic anti-myeloma activity when combined with dexamethasone, often in conjunction with immunomodulatory drugs (IMiDs) like pomalidomide.[1][2][3] The synergy is characterized by enhanced induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3] The mechanism underlying this synergy involves the impairment of mitosis, leading to an increase in monopolar spindles, and the modulation of key apoptotic proteins.[1][2] Clinical trials have also explored the combination, showing encouraging activity in heavily pretreated patients with relapsed/refractory multiple myeloma.[4][5][6]
Quantitative Analysis of In Vitro Synergy
The synergistic effect of Filanesib and dexamethasone, particularly in combination with pomalidomide, has been quantified in multiple myeloma cell lines. The data below, primarily from studies on the MM.1S cell line, highlights the enhanced efficacy of the combination treatments.
Table 1: Synergistic Cytotoxicity of Filanesib in Combination with Pomalidomide and Dexamethasone (PD)
| Treatment Group | Apoptotic Cells (Annexin-V Positive) | G2/M Phase Cell Population |
| Control | 5% | 36% |
| Pomalidomide + Dexamethasone (PD) | 23% | Not specified |
| Filanesib (F) | 56% | 49% |
| Pomalidomide + Dexamethasone + Filanesib (PDF) | 70% | 44% |
Data derived from in vitro studies on MM.1S cells treated for 48 hours.[1][7]
Table 2: Clinical Response Rates in Relapsed/Refractory Multiple Myeloma
| Treatment Cohort | Number of Patients | Overall Response Rate (≥ Partial Response) |
| Phase 2 Single-Agent Filanesib | 32 | 16% |
| Phase 2 Filanesib + Dexamethasone | 55 | 15% |
Data from a Phase 1/2 study in heavily pretreated patients.[4][5]
Mechanism of Action: A Synergistic Cascade
Filanesib functions by inhibiting the kinesin spindle protein (KSP), a motor protein essential for the separation of centrosomes and the formation of the bipolar spindle during mitosis.[8][9] This inhibition leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis, particularly in rapidly dividing cancer cells like those in multiple myeloma.[1][9] Dexamethasone, a glucocorticoid, exerts its anti-myeloma effects through various mechanisms, including the induction of apoptosis.
The synergy between Filanesib and dexamethasone is partly mediated by the modulation of apoptotic regulatory proteins. Filanesib-induced mitotic arrest leads to the depletion of short-lived survival proteins, such as Mcl-1.[8][10] The inactivation of Mcl-1 can sensitize multiple myeloma cells to the apoptotic effects of dexamethasone.[11][12] Furthermore, the combination of Filanesib with pomalidomide and dexamethasone has been shown to increase the expression and activation of the pro-apoptotic protein BAX.[1][2]
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the synergistic effects of Filanesib and dexamethasone.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of the drug combinations on multiple myeloma cell lines.
-
Method:
-
MM.1S cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of Filanesib, pomalidomide, and dexamethasone, alone or in combination, for 48 hours.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved using a solubilization solution.
-
The absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to untreated controls.
-
Combination indexes (CIs) were calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][3]
-
Apoptosis Analysis (Annexin-V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis.
-
Method:
-
MM.1S cells were treated with the drug combinations for 48 hours.
-
Cells were harvested, washed, and resuspended in Annexin-V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin-V and propidium iodide (PI) were added to the cell suspension.
-
After incubation in the dark, the cells were analyzed by flow cytometry.
-
Annexin-V positive cells are indicative of early apoptosis, while cells positive for both Annexin-V and PI are in late apoptosis or necrosis.[1][7]
-
Cell Cycle Analysis
-
Objective: To determine the effect of the drug combination on cell cycle distribution.
-
Method:
-
MM.1S cells were treated with the indicated drug combinations for 48 hours.
-
Cells were harvested and fixed.
-
The fixed cells were stained with a fluorescent DNA-binding dye (e.g., Draq5).
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][7]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of the drug combination.
-
Method:
-
Immunodeficient mice were subcutaneously inoculated with human multiple myeloma cells.
-
Once tumors reached a palpable size, mice were randomized into treatment groups (e.g., vehicle control, Filanesib alone, pomalidomide + dexamethasone, and the triple combination).
-
Drugs were administered according to a predefined schedule.
-
Tumor volume and body weight were monitored regularly.
-
At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for apoptosis markers (e.g., TUNEL assay).[1]
-
Conclusion
The combination of this compound and dexamethasone demonstrates significant synergistic anti-myeloma activity, supported by both preclinical and clinical evidence. The mechanism of this synergy involves the induction of mitotic arrest and apoptosis, mediated by the inhibition of KSP and the modulation of key survival proteins like Mcl-1 and BAX. The data presented in this guide provides a strong rationale for the continued investigation of this combination in the treatment of multiple myeloma. For researchers and drug development professionals, these findings highlight a promising therapeutic strategy that warrants further exploration in clinical settings.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]
- 4. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. globalrph.com [globalrph.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Phase 1 Dose-Escalation Study of Filanesib Plus Bortezomib and Dexamethasone in Patients With Recurrent/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
